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Compound of Interest

Compound Name: 2'-Deoxyguanosine-15N5

Cat. No.: B12374515

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 2'-Deoxyguanosine fully
labeled with the stable isotope Nitrogen-15 (*>N). It includes the theoretical calculation based
on isotopic masses and outlines a standard experimental protocol for its verification using mass
spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight of an isotopically labeled compound is determined by its specific isotopic
composition. For 2'-Deoxyguanosine->Ns, all five nitrogen atoms present in the guanine
nucleobase are the >N isotope, rather than the more naturally abundant “N.

Chemical Formula and Elemental Composition

The chemical formula for 2'-Deoxyguanosine is CioH13NsO0a4[1][2]. For the *°Ns isotopologue,
the elemental composition for molecular weight calculation is:

10 atoms of Carbon (C)

13 atoms of Hydrogen (H)

5 atoms of Nitrogen-15 (*>N)

4 atoms of Oxygen (O)
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Atomic Weights for Calculation

To calculate the precise molecular weight (monoisotopic mass), the mass of the most abundant
or specified isotope of each element is used.

Element/lsotope Symbol Atomic Mass (Da)
Carbon-12 12C 12.000000
Hydrogen-1 H 1.007825
Nitrogen-15 15N 15.000109[3][4]
Oxygen-16 160 15.994915

Note: These values represent the mass of the individual isotopes, not the standard atomic
weight which is an average of natural isotopic abundances.

Calculated Molecular Weight

The molecular weight is the sum of the masses of its constituent atoms.

Carbon: 10 x 12.000000 Da = 120.000000 Da

Hydrogen: 13 x 1.007825 Da = 13.101725 Da

Nitrogen-15: 5 x 15.000109 Da = 75.000545 Da

Oxygen: 4 x 15.994915 Da = 63.979660 Da
Total Molecular Weight (Monoisotopic Mass) = 272.08193 Da

For comparison, the monoisotopic mass of unlabeled 2'-Deoxyguanosine is 267.09675 Dal2].
The mass shift of approximately 5 Da is the result of substituting five 1*N atoms (14.003074 Da)
with five °N atoms.

Experimental Verification Protocol: Mass
Spectrometry
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High-resolution mass spectrometry is the standard method for accurately determining the
molecular weight of compounds like 2'-Deoxyguanosine-1>Ns. The following is a generalized
protocol for analysis using Electrospray lonization-Quadrupole Time-of-Flight (ESI-QTOF)
Mass Spectrometry.

Objective

To experimentally confirm the molecular weight of 2'-Deoxyguanosine-1>Ns and verify its
isotopic enrichment.

Materials and Reagents

e 2'-Deoxyguanosine-*>Ns sample

LC-MS grade Water

LC-MS grade Acetonitrile

Formic Acid (for solvent modification)

Calibrant solution for the mass spectrometer

Instrumentation

e High-Performance Liquid Chromatography (HPLC) system

e ESI-QTOF Mass Spectrometer

Methodology

e Sample Preparation:

o Prepare a stock solution of 2'-Deoxyguanosine->Ns in a suitable solvent (e.g., 1 mg/mL in
LC-MS grade water).

o Perform serial dilutions to a final concentration appropriate for ESI-MS analysis, typically
in the low pg/mL to ng/mL range. The final solution should be prepared in a solvent
compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
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e Instrument Calibration:

o Calibrate the mass spectrometer across the desired mass range using a certified calibrant
solution according to the manufacturer's protocol. This ensures high mass accuracy.

e LC-MS Analysis:

o Chromatography (Optional but Recommended): Introduce the sample via an HPLC
system to separate it from any potential impurities.

Column: C18 reverse-phase column.

= Mobile Phase A: Water + 0.1% Formic Acid.

= Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10
minutes).

» Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 pL.

o Mass Spectrometry:

= |onization Mode: Electrospray lonization, Positive (ESI+). In this mode, the molecule is
expected to be detected as the protonated molecular ion [M+H]*.

» Mass Range: Scan a range appropriate for the target ion (e.g., m/z 100-500).

» Data Acquisition: Acquire data in high-resolution mode.

o Data Analysis:

o Extract the mass spectrum for the chromatographic peak corresponding to 2'-
Deoxyguanosine-1>Ns.
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o ldentify the m/z (mass-to-charge ratio) of the most intense peak. For the protonated
molecule [M+H]*, this should be approximately 273.08916 (272.08193 + 1.00723 Da for

the proton).

o Verify that the observed m/z is within an acceptable mass error (typically <5 ppm) of the

theoretical value.

o Examine the isotopic pattern to confirm the incorporation of five >N atoms.

Workflow and Data Visualization

The logical flow for the experimental determination of the molecular weight is outlined below.
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Caption: Workflow for MW determination of 2'-Deoxyguanosine-1>Ns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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